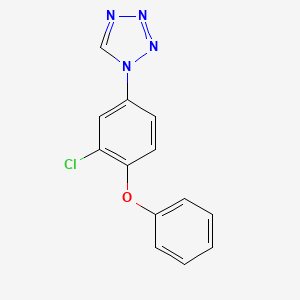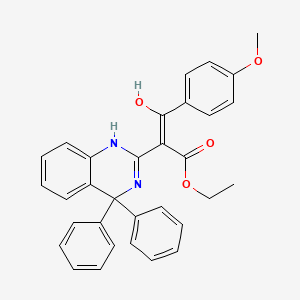![molecular formula C23H26BrN3O2S B15003345 6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole](/img/structure/B15003345.png)
6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, a methyl group, a piperazine ring, and a phenylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. The process may include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Methoxylation: Addition of the methoxy group at the 5th position.
Methylation: Introduction of the methyl group at the 1st position.
Piperazine Carbonylation: Attachment of the piperazine ring with a carbonyl group at the 3rd position.
Phenylsulfanylation: Addition of the phenylsulfanyl group at the 2nd position.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, methyl iodide for methylation, and appropriate catalysts for carbonylation and sulfanylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE: Lacks the bromine atom at the 6th position.
6-BROMO-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE: Lacks the methoxy group at the 5th position.
6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the phenylsulfanyl group at the 2nd position.
Uniqueness
The uniqueness of 6-BROMO-5-METHOXY-1-METHYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C23H26BrN3O2S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indol-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26BrN3O2S/c1-25-9-11-27(12-10-25)23(28)22-17-13-21(29-3)18(24)14-19(17)26(2)20(22)15-30-16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
DYDZJJIFDLQOAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N(C3=CC(=C(C=C32)OC)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003262.png)
![2-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B15003280.png)
![1-(3-bromophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B15003286.png)
![2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15003299.png)
![1-(3-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003302.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15003304.png)
![5-dibenzo[b,d]furan-2-yl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003309.png)

![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003320.png)

![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B15003348.png)
